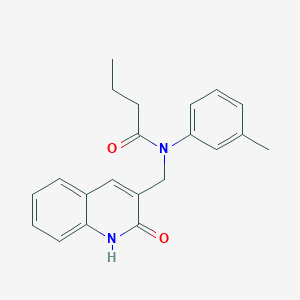
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide, also known as HQB, is a chemical compound that has been extensively studied for its potential applications in scientific research. HQB is a small molecule that has shown promising results in a range of studies, including those related to cancer, Alzheimer's disease, and other neurological disorders.
作用机制
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of amyloid beta peptide aggregation. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has also been shown to have antioxidant properties, which may be beneficial in the treatment of a range of diseases.
实验室实验的优点和局限性
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide for lab experiments is its relatively low cost and ease of synthesis. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, one limitation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy in specific applications.
未来方向
There are a number of potential future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide. One area of interest is the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide derivatives that may have improved efficacy or specificity for certain applications. Another potential direction is the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide in combination with other drugs or therapies to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide and its potential applications in a range of fields.
合成方法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide involves the reaction of 2-hydroxy-3-formylquinoline with m-tolylbutyramide in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has been the subject of numerous scientific studies due to its potential applications in a wide range of fields. In cancer research, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has also been studied for its potential use as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease.
属性
IUPAC Name |
N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-7-20(24)23(18-10-6-8-15(2)12-18)14-17-13-16-9-4-5-11-19(16)22-21(17)25/h4-6,8-13H,3,7,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRLQGBCAQSAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

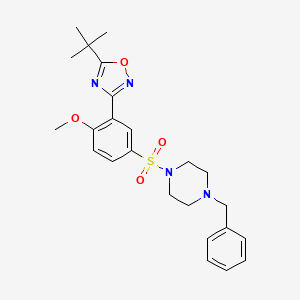
![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)
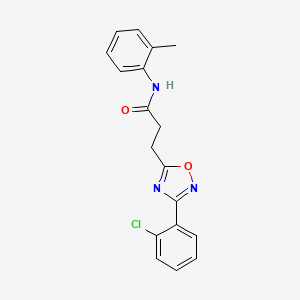

![3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713203.png)

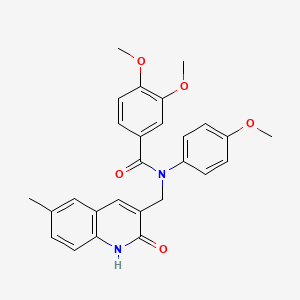

![5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713241.png)
![5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide](/img/structure/B7713244.png)
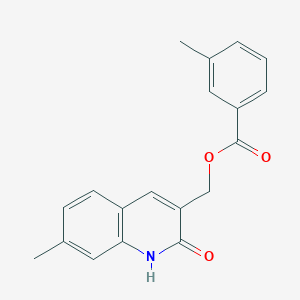

![3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713261.png)
